molecular formula C38H46N12O6 B10847330 c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2

c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2

Cat. No.: B10847330
M. Wt: 766.8 g/mol
InChI Key: JJPMYGFCLXEQSM-FKWFRFQNSA-N
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Description

The compound C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 is a synthetic peptide with a specific sequence of amino acids This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next amino acid, with a protected amino group, is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods may involve optimization of the SPPS process to increase yield and purity, as well as the use of automated peptide synthesizers to streamline the process .

Chemical Reactions Analysis

C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as tryptophan and methionine.

    Reduction: This reaction can reduce disulfide bonds between cysteine residues.

    Substitution: This reaction can involve the replacement of specific amino acids with others to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .

Scientific Research Applications

C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2: has several scientific research applications:

Mechanism of Action

The mechanism of action of C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence allows it to bind to these targets with high specificity and affinity. The pyrazine ring and the amino acid residues contribute to the overall binding affinity and selectivity. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2: can be compared with other similar peptides, such as:

The uniqueness of This compound lies in its specific sequence and the inclusion of the pyrazine ring, which can enhance its binding affinity and selectivity for certain targets.

Properties

Molecular Formula

C38H46N12O6

Molecular Weight

766.8 g/mol

IUPAC Name

(4R,7S,10S,13S)-4-benzyl-7-[3-(diaminomethylideneamino)propyl]-10-(1H-indol-3-ylmethyl)-2,5,8,11,19-pentaoxo-3,6,9,12,18,21,24-heptazabicyclo[18.4.0]tetracosa-1(24),20,22-triene-13-carboxamide

InChI

InChI=1S/C38H46N12O6/c39-32(51)26-13-6-7-15-44-36(55)30-31(43-18-17-42-30)37(56)50-28(19-22-9-2-1-3-10-22)34(53)48-27(14-8-16-45-38(40)41)33(52)49-29(35(54)47-26)20-23-21-46-25-12-5-4-11-24(23)25/h1-5,9-12,17-18,21,26-29,46H,6-8,13-16,19-20H2,(H2,39,51)(H,44,55)(H,47,54)(H,48,53)(H,49,52)(H,50,56)(H4,40,41,45)/t26-,27-,28+,29-/m0/s1

InChI Key

JJPMYGFCLXEQSM-FKWFRFQNSA-N

Isomeric SMILES

C1CCNC(=O)C2=NC=CN=C2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5

Canonical SMILES

C1CCNC(=O)C2=NC=CN=C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5

Origin of Product

United States

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